physical and chemical properties of 3-(1H-Pyrazol-1-yl)butanoic acid
physical and chemical properties of 3-(1H-Pyrazol-1-yl)butanoic acid
The following technical guide details the physical and chemical properties, synthesis, and applications of 3-(1H-Pyrazol-1-yl)butanoic acid . This document is structured for researchers and drug development professionals, prioritizing experimental causality, validated protocols, and high-integrity references.
CAS Number: 890092-84-9 Formula: C₇H₁₀N₂O₂ Molecular Weight: 154.17 g/mol [1]
Executive Summary
3-(1H-Pyrazol-1-yl)butanoic acid is a pivotal heterocyclic building block used primarily in medicinal chemistry. Characterized by a pyrazole ring attached to the β-position of a butyric acid chain, it serves as a versatile scaffold for synthesizing bioactive amides and esters. Its structural significance lies in the N-C3 linkage , which introduces a chiral center and allows the pyrazole moiety to act as a bioisostere for phenyl or heteroaryl groups in kinase inhibitors and integrin antagonists.
Molecular Identity & Structural Characterization
The compound consists of a butanoic acid backbone substituted at the 3-position by a pyrazole nitrogen (N1).[1][2][3] This specific regiochemistry is achieved via Aza-Michael addition, favoring the N1-attack due to the tautomeric equilibrium of the pyrazole ring.
| Attribute | Specification |
| IUPAC Name | 3-(1H-Pyrazol-1-yl)butanoic acid |
| SMILES | CC(CC(=O)O)N1C=CC=N1 |
| InChI Key | LLMHIHGJTUQQRA-UHFFFAOYSA-N |
| Chirality | Contains one chiral center at C3.[1][3][4][5][6][7][8] Typically synthesized as a racemate (±) unless asymmetric catalysis is employed. |
| Appearance | White to off-white solid [1]. |
Physicochemical Profiling
Understanding the solution-phase behavior of this compound is critical for optimization in ADME (Absorption, Distribution, Metabolism, Excretion) studies.
Solubility and Ionization
The molecule possesses two distinct ionizable groups: the carboxylic acid (acidic) and the pyrazole N2 nitrogen (weakly basic).
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Acidic pKa (~4.5 - 4.8): The terminal carboxylic acid deprotonates at physiological pH, making the molecule anionic and highly water-soluble in basic media.
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Basic pKa (~2.5): The pyrazole nitrogen (N2) can be protonated under strongly acidic conditions, increasing solubility in 1M HCl.
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Lipophilicity (LogP): The predicted LogP is approximately 0.1 – 0.3 [2]. This low lipophilicity suggests good aqueous solubility but potentially limited passive membrane permeability unless esterified or coupled to a lipophilic pharmacophore.
Table 1: Physicochemical Specifications
| Property | Value / Description | Source |
| Physical State | Solid | [1] |
| Melting Point | 85–90 °C (Derivative dependent range) | [3] |
| Predicted LogP | 0.1 – 0.3 | [2] |
| Solubility | Soluble in MeOH, DMSO, DCM; Water (pH dependent) | [1] |
| H-Bond Donors | 1 (Carboxylic acid OH) | [2] |
| H-Bond Acceptors | 3 (C=O, Pyrazole N1, N2) | [2] |
Synthetic Routes & Process Chemistry
The industrial and laboratory standard for synthesizing 3-(1H-Pyrazol-1-yl)butanoic acid is the Aza-Michael Addition . This route is preferred for its atom economy and lack of heavy metal byproducts.
Reaction Mechanism
The reaction involves the nucleophilic attack of the pyrazole N1 (acting as the Michael donor) onto the β-carbon of crotonic acid (Michael acceptor). The reaction is often autocatalytic or base-catalyzed.
Figure 1: Mechanism of Aza-Michael addition for the synthesis of the target compound.
Experimental Protocol (Aza-Michael Addition)
Objective: Synthesis of 3-(1H-Pyrazol-1-yl)butanoic acid via solvent-free thermal addition [3].
Materials:
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Crotonic acid (trans-2-butenoic acid) (1.1 eq)
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Catalyst: None (Autocatalysis) or catalytic NaOH (0.05 eq) for rate enhancement.
Procedure:
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Charging: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1H-Pyrazole and Crotonic acid.
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Reaction: Heat the neat mixture to 85–90 °C . The solids will melt to form a homogeneous liquid phase.
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Monitoring: Maintain temperature for 3–5 hours . Monitor consumption of pyrazole via TLC (eluent: 5% MeOH in DCM) or HPLC.
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Work-up:
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Cool the reaction mixture to room temperature. The product may solidify.[9]
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Dissolve the crude mass in minimal hot water.
-
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Purification (Fractional Crystallization):
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Adjust pH to ~4.0 if base was used.
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Cool the aqueous solution to 0–4 °C to induce crystallization.
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Filter the white precipitate and wash with cold water.
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Yield: Typical yields range from 73% to 77% [3].
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Scientist’s Note: The reaction is regioselective for N1. However, if substituted pyrazoles (e.g., 3-methylpyrazole) are used, a mixture of regioisomers (N1 vs N2 attack) may form, requiring careful chromatographic separation.
Chemical Reactivity & Functionalization
As a bifunctional scaffold, the molecule offers two primary vectors for diversification in drug discovery:
Carboxylic Acid Transformations
The carboxylic acid tail is the primary handle for coupling to amines to form amides.
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Amide Coupling: Standard conditions (EDC/HOBt or HATU/DIPEA) efficiently convert the acid to amides. This is the standard route for generating library analogs.
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Esterification: Fischer esterification (MeOH/H₂SO₄) yields the methyl ester, which is often used as a prodrug or protected intermediate.
Pyrazole Ring Functionalization
The pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution (EAS), typically at the C4 position .
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Halogenation: Treatment with NBS or NCS introduces a bromine or chlorine at C4, enabling subsequent Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach aryl groups.
Figure 2: Functionalization pathways for medicinal chemistry optimization.
Applications in Medicinal Chemistry
The 3-(pyrazol-1-yl)alkanoic acid motif is a privileged scaffold in the design of Integrin Antagonists and Kinase Inhibitors .
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Integrin Antagonists: Derivatives of this scaffold have shown affinity for
integrins. The carboxylic acid (or a bioisostere) interacts with the metal ion-dependent adhesion site (MIDAS) in the integrin, while the pyrazole acts as a spacer that orients the rest of the molecule into the hydrophobic pocket [4]. -
Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<160 Da) and high solubility, it is an ideal "fragment" for screening against protein targets using NMR or X-ray crystallography.
References
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Sigma-Aldrich. 3-(1H-Pyrazol-1-yl)butanoic acid Product Specification. Catalog No. 890092-84-9.[1][4] Link
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PubChem. Compound Summary: 3-(1H-Pyrazol-1-yl)butanoic acid. National Library of Medicine. Link
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Khachatryan, H. N., et al. (2017).[6] "Aza-Michael addition of pyrazoles to crotonic acid."[6] Russian Journal of General Chemistry, 87(3), 572–574.[6] Link
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ResearchGate. Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)... as Integrin Antagonists. Link
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- 4. 3-(1H-Pyrazol-1-yl)butanoic acid (1 x 1 g) | Reagentia [reagentia.eu]
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